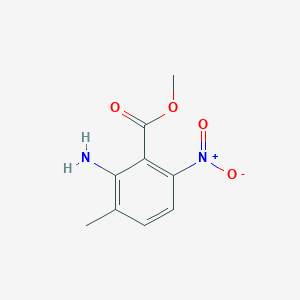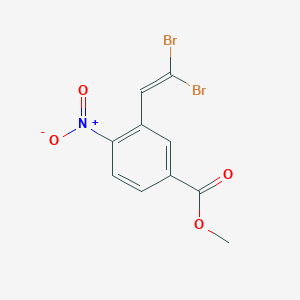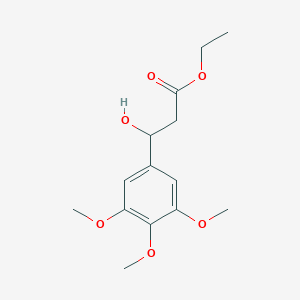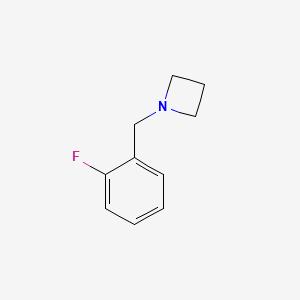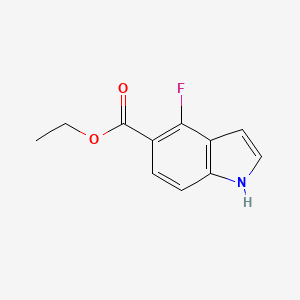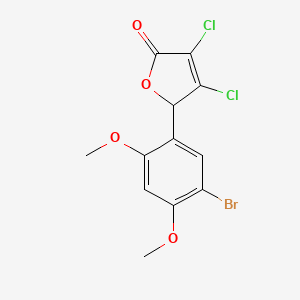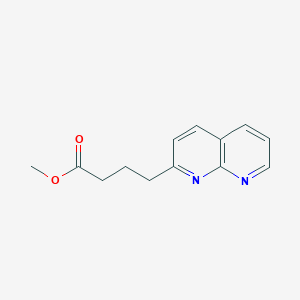
2-(Chloromethyl)-4-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-isopropylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the second position and an isopropyl group at the fourth position of the pyridine ring. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-isopropylpyridine typically involves the chloromethylation of 4-isopropylpyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{4-isopropylpyridine} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-4-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-(hydroxymethyl)-4-isopropylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: 2-(Azidomethyl)-4-isopropylpyridine, 2-(Methoxymethyl)-4-isopropylpyridine.
Oxidation: this compound N-oxide.
Reduction: 2-(Hydroxymethyl)-4-isopropylpyridine.
科学的研究の応用
2-(Chloromethyl)-4-isopropylpyridine finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
2-(Chloromethyl)pyridine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
4-Isopropylpyridine: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-4-isopropylpyridine:
Uniqueness: 2-(Chloromethyl)-4-isopropylpyridine is unique due to the presence of both chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
2-(chloromethyl)-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3 |
InChIキー |
LIEKQWSUZPSWIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)

